3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.09324893 g/mol and the complexity rating of the compound is 293. The solubility of this chemical has been described as 4.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant activity. Some derivatives exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against glioblastoma cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment Tumosienė et al., 2020.
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for photodynamic therapy in cancer treatment Pişkin et al., 2020.
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, assessing their in vitro antibacterial and antifungal activities. Several compounds showed significant activity, comparable to standard agents like Ampicillin and Fluconazole, against various microbial strains. This suggests the potential of these derivatives as novel antimicrobial agents Helal et al., 2013.
Synthesis and Characterization for Potential Applications
Several studies have focused on synthesizing and characterizing derivatives of 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide for potential applications. For example, the synthesis of potential antibacterial and antifungal agents by Zala et al. (2015) and the creation of novel thiazoles derivatives with potent anti-bacterial and anti-tubercular activities by Prasad and Nayak (2016) demonstrate the broad research interest in exploring the applications of this compound and its derivatives in medicinal chemistry Zala et al., 2015; Prasad & Nayak, 2016.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-15-14(19-10)16-13(17)8-5-11-3-6-12(18-2)7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGYNDCONTRKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322933 | |
Record name | 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
746605-92-5 | |
Record name | 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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